2,3-Dichloro-6-fluorobenzoyl chloride

Lipophilicity XLogP3 QSAR

2,3-Dichloro-6-fluorobenzoyl chloride (CAS 886497-44-5), with the molecular formula C₇H₂Cl₃FO and a molecular weight of 227.4 g/mol, is a halogenated benzoyl chloride derivative. It features a benzene ring substituted with two chlorine atoms at the 2- and 3-positions and a single fluorine atom at the 6-position, adjacent to the reactive acyl chloride group.

Molecular Formula C7H2Cl3FO
Molecular Weight 227.44
CAS No. 886497-44-5
Cat. No. B2650331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-6-fluorobenzoyl chloride
CAS886497-44-5
Molecular FormulaC7H2Cl3FO
Molecular Weight227.44
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C(=O)Cl)Cl)Cl
InChIInChI=1S/C7H2Cl3FO/c8-3-1-2-4(11)5(6(3)9)7(10)12/h1-2H
InChIKeyMQOLEIVNYIGJTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dichloro-6-fluorobenzoyl chloride (CAS 886497-44-5): Structural Identity, Physicochemical Profile, and Industrial Role as a Halogenated Benzoyl Chloride Intermediate


2,3-Dichloro-6-fluorobenzoyl chloride (CAS 886497-44-5), with the molecular formula C₇H₂Cl₃FO and a molecular weight of 227.4 g/mol, is a halogenated benzoyl chloride derivative [1]. It features a benzene ring substituted with two chlorine atoms at the 2- and 3-positions and a single fluorine atom at the 6-position, adjacent to the reactive acyl chloride group [1]. This compound is commercially available at purities up to 98% and is classified as a corrosive material (H314) . Its computed physicochemical properties, including an XLogP3 of 3.7 and a topological polar surface area of 17.1 Ų, underpin its lipophilicity and membrane permeability, which are critical attributes for its primary function as an acylating agent in pharmaceutical and agrochemical intermediate synthesis [1].

Why 2,3-Dichloro-6-fluorobenzoyl chloride Cannot Be Replaced by Isomeric or Non-fluorinated Benzoyl Chlorides in High-Stakes Synthesis


Benzoyl chloride derivatives with similar molecular formulas, such as the 2,4-dichloro-5-fluoro isomer (CAS 86393-34-2) or the non-fluorinated 2,6-dichlorobenzoyl chloride (CAS 4659-45-4), are not functionally interchangeable . The specific 2,3-dichloro-6-fluoro substitution pattern of the target compound dictates a unique electronic and steric environment around the reactive acyl chloride. This, in turn, profoundly influences solvolytic stability and, more importantly, the reactivity and selectivity in nucleophilic acyl substitution reactions [1]. As demonstrated in mechanistic studies of ortho-substituted benzoyl chlorides, the presence and position of halogen atoms can shift the dominant reaction pathway from addition-elimination to ionization, a critical factor for yield and purity in multi-step pharmaceutical syntheses [1][2]. Consequently, substituting the target compound with a generic analog without empirical validation introduces a high risk of altered reaction kinetics, unexpected side products, and failed downstream steps, jeopardizing the integrity of complex synthetic routes.

Evidence-Based Selection Guide for 2,3-Dichloro-6-fluorobenzoyl chloride: Quantifiable Differentiation from Close Analogs


Comparative Lipophilicity: 2,3-Dichloro-6-fluorobenzoyl chloride Exhibits a 0.2 LogP Increase Relative to the 2,4-Dichloro-5-fluoro Isomer

The 2,3-dichloro-6-fluoro substitution pattern results in a higher computed lipophilicity compared to the 2,4-dichloro-5-fluoro isomer, a key analog used in quinolone antibiotic synthesis [1][2]. Specifically, the target compound has an XLogP3 value of 3.7, while its 2,4-dichloro-5-fluoro counterpart has a value of 3.5 [1][2]. This quantifiable difference is relevant for membrane permeability and ADME profiling of derived drug candidates.

Lipophilicity XLogP3 QSAR

Mechanistic Divergence: Ortho-Fluorine Substitution Alters Solvolytic Pathway from Predominant Ionization to Addition-Elimination

Kinetic studies on 2,6-dihalobenzoyl chlorides provide a class-level inference for the behavior of the 2,3-dichloro-6-fluoro analog. The ortho effect of two chlorine atoms in 2,6-dichlorobenzoyl chloride forces an ionization mechanism across all solvent ranges studied [1]. In stark contrast, the smaller ortho-fluoro substituents in 2,6-difluorobenzoyl chloride allow the dominant reaction pathway to be addition-elimination (association-dissociation) in most solvents, with ionization becoming dominant only in fluoroalcohol-rich media [1]. This demonstrates that incorporating a fluorine atom at an ortho position can fundamentally change the reaction mechanism.

Solvolysis Reaction Mechanism Ortho Effect

Validated Application: 2,3-Dichloro-6-fluorobenzoyl chloride is a Direct Precursor to an Explored Anti-inflammatory and Antimicrobial Scaffold

In contrast to the 2,4-dichloro-5-fluoro isomer, which is a well-documented precursor to the fluoroquinolone antibiotic Ciprofloxacin [1], 2,3-Dichloro-6-fluorobenzoyl chloride is specifically utilized as a building block for distinct chemical scaffolds, such as (2,3-Dichloro-6-fluorophenyl)(morpholino)methanone (PDDC) . This morpholino derivative, synthesized directly from the target compound and morpholine, is under investigation for its potential anti-inflammatory and anticancer activities . This demonstrates a divergent and specific application space for the target compound.

Medicinal Chemistry Anti-inflammatory Antimicrobial

Validated Research and Industrial Application Scenarios for 2,3-Dichloro-6-fluorobenzoyl chloride


Synthesis of Novel Morpholino-based Methanone Derivatives for Anti-inflammatory and Anticancer Screening

The compound serves as a critical acylating agent for the synthesis of (2,3-Dichloro-6-fluorophenyl)(morpholino)methanone (PDDC) and its analogs . This application leverages the unique 2,3-dichloro-6-fluoro substitution pattern, which, upon conjugation with a morpholine group, creates a scaffold with demonstrated potential in anti-inflammatory and anticancer research . The reactivity of the acyl chloride with the amine group of morpholine under basic conditions is well-established, making it a reliable step in accessing this specific class of compounds .

Development of Halogenated Quinolonecarboxylic Acid Antibacterials with Unique Substitution Patterns

Halogenated quinolonecarboxylic acids represent a major class of antibacterial agents, and their synthesis relies heavily on appropriately substituted benzoyl chloride intermediates [1]. While the 2,4-dichloro-5-fluoro isomer is a classic example, the distinct electronic and steric profile of 2,3-Dichloro-6-fluorobenzoyl chloride (e.g., XLogP3 of 3.7 and ortho-fluorine reactivity [2][3]) positions it as a valuable alternative starting material for generating novel quinolone derivatives. Its specific substitution pattern is expected to yield analogs with potentially altered pharmacokinetic and pharmacodynamic properties compared to those derived from the more common isomer [2].

Investigating Ortho-Substituent Effects on Benzoyl Chloride Solvolysis and Acylation Kinetics

The compound is an ideal candidate for fundamental physical organic chemistry studies exploring the 'ortho effect' [3]. Its mixed halogen substitution (chloro and fluoro) allows researchers to probe the competing steric and electronic influences on the reactivity of the acyl chloride group. Kinetic studies in various solvent systems can provide quantitative data (e.g., rate constants, activation parameters) that refine predictive models for nucleophilic acyl substitution, which is a cornerstone of many synthetic methodologies [3].

Derivatization Agent for GC-MS Analysis of Complex Organic Mixtures

Similar to other halogenated benzoyl chlorides, this compound can be employed as a derivatization agent to enhance the volatility and detectability of polar analytes (e.g., alcohols, amines, phenols) for Gas Chromatography-Mass Spectrometry (GC-MS) . The presence of multiple electronegative halogen atoms (two chlorine and one fluorine) in the resulting ester or amide derivatives can significantly improve their sensitivity in electron-capture detection (ECD) and generate characteristic mass spectral fragmentation patterns for unambiguous identification and quantification in complex biological or environmental samples .

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